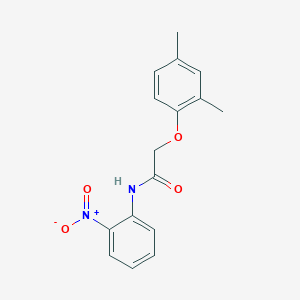![molecular formula C26H32N2O4 B5145568 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}](/img/structure/B5145568.png)
3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}, commonly known as Bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and other cardiovascular conditions. Bisoprolol is a selective beta-1 blocker, which means it blocks the beta-1 receptors in the heart, leading to decreased heart rate and blood pressure.
Mecanismo De Acción
Bisoprolol selectively blocks the beta-1 receptors in the heart, leading to decreased heart rate and blood pressure. This reduces the workload on the heart and improves its efficiency. Bisoprolol also has antiarrhythmic effects, which may be due to its ability to prolong the refractory period of the heart.
Biochemical and Physiological Effects:
Bisoprolol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce sympathetic nervous system activity, which can lead to decreased blood pressure and heart rate. Bisoprolol also reduces the release of renin from the kidneys, which can lead to decreased levels of angiotensin II and aldosterone, two hormones that can increase blood pressure. Additionally, Bisoprolol has been shown to improve endothelial function, which can improve blood flow and reduce the risk of cardiovascular events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bisoprolol is a commonly used beta-blocker in clinical practice, which makes it an attractive candidate for laboratory experiments. Its well-established mechanism of action and safety profile make it a reliable tool for studying the cardiovascular system. However, Bisoprolol's selectivity for beta-1 receptors may limit its usefulness in studying the effects of beta-blockade on other organ systems.
Direcciones Futuras
There are a number of future directions for Bisoprolol research. One area of interest is the potential use of Bisoprolol in preventing or treating atrial fibrillation. Another area of interest is the potential use of Bisoprolol in reducing the risk of stroke in patients with hypertension. Additionally, Bisoprolol's anti-inflammatory effects may have implications for the treatment of other diseases such as rheumatoid arthritis and asthma. Further research is needed to fully understand the potential applications of Bisoprolol in these areas.
Métodos De Síntesis
Bisoprolol can be synthesized by reacting 2-methylphenylamine with glycidol to form 1-(2-methylphenylamino)-3-(oxiranylmethoxy)propan-2-ol. This intermediate is then reacted with 1,4-dibromobenzene to form Bisoprolol.
Aplicaciones Científicas De Investigación
Bisoprolol has been extensively studied for its efficacy in treating hypertension and heart failure. It has been shown to reduce mortality and hospitalization rates in patients with heart failure. Bisoprolol has also been studied for its potential use in preventing atrial fibrillation and reducing the risk of stroke in patients with hypertension. Additionally, Bisoprolol has been shown to have anti-inflammatory effects, which may have implications for the treatment of other diseases such as rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methylanilino)propoxy]phenoxy]-3-(2-methylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-19-7-3-5-9-25(19)27-15-21(29)17-31-23-11-13-24(14-12-23)32-18-22(30)16-28-26-10-6-4-8-20(26)2/h3-14,21-22,27-30H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHUXHZQXYFHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=CC=C3C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5145486.png)
![2-amino-4-(4-bromophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5145494.png)


![3-methyl-N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5145499.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5145508.png)
![N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5145512.png)
![1-(4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5145516.png)

![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5145528.png)
![2-phenylethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145550.png)
![6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B5145551.png)

![methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate](/img/structure/B5145564.png)